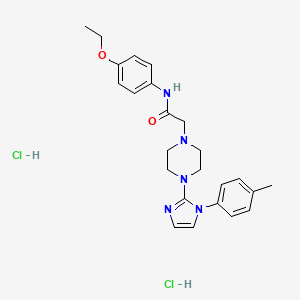![molecular formula C19H11ClN2O3S B2367234 2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For example, the 1H NMR spectrum of a related compound showed peaks at δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), among others .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve reactions with organic halides . For example, the preparation of a series of N-substituted derivatives involved the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of a related compound was reported to be 0.292 g (56.3%), and the melting point was 268–270°C .Aplicaciones Científicas De Investigación
Potential as Adenosine Receptor Ligands
A study highlights the synthesis of chromone–thiazole hybrids, including compounds structurally related to 2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide, designed as potential ligands for human adenosine receptors. These compounds are synthesized from chromone-2-carboxylic acid through amidation, indicating their relevance in developing pharmacologically important heterocycles with potential applications in therapeutics targeting adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Ultrasound-Promoted Synthesis for Cytotoxic Activity
Another research demonstrates the use of ultrasound irradiation for rapid synthesis of thiazole derivatives bearing a coumarin nucleus, similar in structure to the compound . The study found certain derivatives to possess potent cytotoxic activity against human keratinocytes, suggesting their potential in developing treatments for skin-related conditions (Gomha & Khalil, 2012).
Chemosensors for Cyanide Anions
Research into coumarin benzothiazole derivatives, closely related to the compound of interest, has shown these chemicals can act as chemosensors for cyanide anions. These findings have implications for environmental monitoring and safety, where rapid and sensitive detection of cyanide is crucial (Wang et al., 2015).
Synthesis and Structural Analysis for Metal Complex Formation
Studies on novel organic ligands based on the chromene-thiazole structure have explored their use in synthesizing metal complexes with copper(II), cobalt(II), and nickel(II). These complexes, characterized by single-crystal X-ray diffraction, offer insights into ligand-receptor binding and have potential applications in catalysis and materials science (Myannik et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is not mentioned in the retrieved papers, coumarin derivatives have been shown to exhibit a variety of biological activities. For instance, they have been found to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, among others .
Direcciones Futuras
The future directions for research on “2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their biological activities. Given their diverse pharmacological activities, these compounds could be potential candidates for the development of new therapeutic agents .
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O3S/c20-14-7-3-2-6-12(14)17(23)22-19-21-15(10-26-19)13-9-11-5-1-4-8-16(11)25-18(13)24/h1-10H,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHHBOVYKUFTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
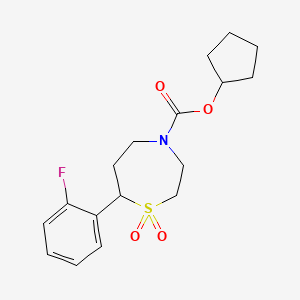
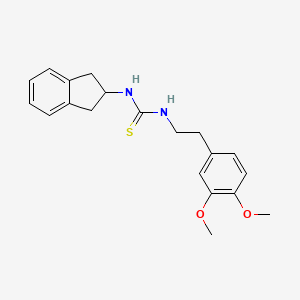
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
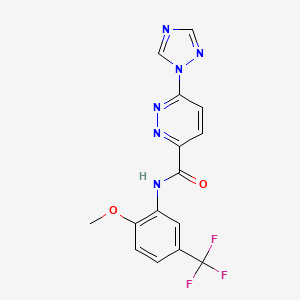
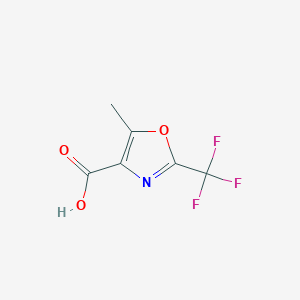
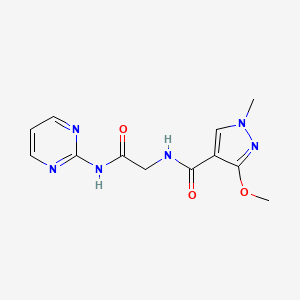
![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)
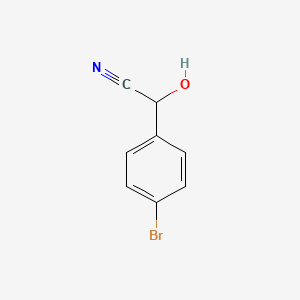
![1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2367168.png)

![N-cyclopropyl-N-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2367171.png)
![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)
